3-[Carboxy(acetamido)methyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[acetamido(carboxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-9(11(16)17)7-3-2-4-8(5-7)10(14)15/h2-5,9H,1H3,(H,12,13)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBVXWHKXNCYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Drug Discovery:
Scaffold for Synthesis: The core benzoic acid structure is a proven scaffold for building biologically active molecules. preprints.org The additional functional groups on the side chain provide multiple points for chemical modification, allowing for the creation of a library of derivatives for screening against various biological targets.
Enzyme Inhibitors: Derivatives of aminobenzoic acid have been investigated as inhibitors of enzymes like cholinesterase, which is relevant in the context of Alzheimer's disease. researchgate.net The acetamido group and the dicarboxylic acid nature of the title compound could play a role in binding to the active sites of specific enzymes.
Linker Molecule: The presence of two carboxylic acid groups and an amide linkage suggests potential use as a linker in more complex molecular constructs, such as PROTACs (proteolysis-targeting chimeras) or in targeted drug delivery systems.
Coordination Chemistry and Materials Science:
Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental building blocks for the synthesis of MOFs. These materials have porous structures with applications in gas storage, catalysis, and separation. The specific geometry and additional functional groups of 3-[Carboxy(acetamido)methyl]benzoic acid could lead to the formation of novel MOFs with unique properties.
Chelating Agent: The arrangement of carboxyl and amide groups could enable the molecule to act as a chelating agent, binding to metal ions. This property is relevant in areas ranging from analytical chemistry to the treatment of metal dyshomeostasis in biological systems. nih.gov
Synthetic Chemistry:
Design Principles for Constructing the this compound Core
The design of a synthetic route to this compound is guided by several key principles, including the strategic disconnection of bonds to identify readily available starting materials and the consideration of stereochemical control throughout the synthesis.
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnections involve the carbon-nitrogen bond of the acetamido group and the carbon-carbon bond connecting the substituted methyl group to the benzoic acid ring.
A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (C-N bond): The amide bond can be disconnected to reveal an amino acid precursor and an acetylating agent. This simplifies the target molecule to 3-[carboxy(amino)methyl]benzoic acid.
Disconnection 2 (C-C bond): The bond between the benzene (B151609) ring and the aminomethyl group can be disconnected. This leads to a 3-halobenzoic acid derivative and a glycine (B1666218) equivalent. This approach is attractive as it utilizes commercially available starting materials.
Alternative Disconnection (C-C bond): An alternative disconnection involves breaking the bond between the carboxyl group and the alpha-carbon. This suggests a carboxylation reaction as a key step in the synthesis.
These disconnections suggest a convergent synthesis where the substituted benzoic acid core and the amino acid side chain are prepared separately and then combined.
The target molecule contains a stereocenter at the alpha-carbon. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure forms of the compound. Several strategies can be employed to achieve this:
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as a natural amino acid, to introduce the desired stereochemistry. For instance, a protected L- or D-aspartic acid derivative could serve as a precursor to the side chain.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, an asymmetric hydrogenation or an enantioselective alkylation could be employed to set the stereocenter.
Chiral Auxiliary: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed.
Multi-Step Synthetic Sequences and Optimized Reaction Conditions
Based on the retrosynthetic analysis, a multi-step synthesis can be devised. The following subsections detail the key steps and optimized reaction conditions for the formation of the benzoic acid nucleus, introduction of the acetamido substituent, and carboxylation.
The synthesis of the substituted benzoic acid core can be achieved through various methods. A common approach starts from a commercially available substituted toluene.
One possible route involves the oxidation of 3-methyl-bromobenzene. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. The reaction is typically carried out in an aqueous solution under heating.
| Reaction Step | Reagents and Conditions | Typical Yield |
| Oxidation of 3-methyl-bromobenzene | KMnO4, H2O, heat | 70-85% |
Alternatively, modern C-H activation techniques can be employed to directly introduce functional groups onto the benzene ring, potentially offering a more efficient route. nih.gov
The introduction of the acetamido group is typically achieved through the acylation of an amino group. This requires the presence of an amino group on the precursor molecule. A plausible strategy involves the coupling of a 3-halobenzoic acid ester with a protected amino acid derivative, followed by deprotection and acetylation.
For instance, 3-bromobenzoic acid methyl ester can be coupled with the protected glycine derivative, tert-butyl (2-aminoacetyl)carbamate, using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
| Reaction Step | Reagents and Conditions | Typical Yield |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, solvent (e.g., toluene), heat | 60-80% |
Following the coupling reaction, the protecting group on the amino acid moiety is removed, and the resulting free amine is acetylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
| Reaction Step | Reagents and Conditions | Typical Yield |
| Acetylation | Acetic anhydride, pyridine (B92270) or triethylamine, CH2Cl2 | >90% |
The final step in the synthesis is the introduction of the second carboxyl group. This can be achieved through various carboxylation methods. If the synthesis starts with a precursor that already contains a functional group that can be converted to a carboxylic acid, such as a nitrile or an ester, a simple hydrolysis step is sufficient.
Alternatively, if the precursor is a halide, a Grignard reagent can be formed and then reacted with carbon dioxide.
| Reaction Step | Reagents and Conditions | Typical Yield |
| Grignard Carboxylation | 1. Mg, THF; 2. CO2; 3. H3O+ | 50-70% |
Functional group interconversions may also be necessary throughout the synthesis to protect sensitive groups or to activate certain positions for reaction. For example, a carboxylic acid may be converted to an ester to prevent it from interfering with a subsequent reaction. The choice of protecting groups and the timing of their introduction and removal are critical for the success of the synthesis.
Catalytic Strategies in the Synthesis of Benzoic Acid Derivatives
Catalysis plays a pivotal role in the synthesis of functionalized benzoic acid derivatives, offering efficient and selective routes to a wide array of complex molecules. These strategies are broadly categorized into transition metal-catalyzed reactions, organocatalysis, and biocatalysis, each providing unique advantages in terms of reactivity, selectivity, and substrate scope.
Transition metal catalysis has revolutionized the synthesis of substituted benzoic acids by enabling a diverse range of C-H bond functionalization and cross-coupling reactions. researchgate.netuniurb.it These methods provide powerful tools for the direct introduction of various substituents onto the aromatic ring, often with high regioselectivity. nih.govscispace.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely employed for the formation of carbon-carbon bonds. rsc.org For instance, the Suzuki coupling of aryl halides or triflates with boronic acids is a robust method for creating biaryl structures, a common motif in medicinal chemistry. rsc.org Similarly, the Mizoroki-Heck reaction allows for the coupling of aryl halides with olefins. umb.edu The Sonogashira coupling, which involves the reaction of aryl halides with terminal alkynes, is another valuable tool for introducing alkynyl groups onto the benzoic acid core. umb.edu
Recent advancements have focused on the direct C-H functionalization of benzoic acids, which avoids the pre-functionalization of starting materials, thus improving atom and step economy. nih.gov Iridium and rhodium catalysts have shown remarkable activity in directing the ortho-C-H functionalization of benzoic acids. nih.govacs.orgrsc.org For example, [Cp*IrCl2]2 has been utilized for the catalytic synthesis of complex benzo[c]chromen-6-ones from benzoic acids. acs.org The carboxylic acid group itself can act as a directing group, facilitating regioselective transformations at the ortho position. nih.govrsc.org While ortho-functionalization is well-established, meta-C-H functionalization remains a significant challenge due to the electronic properties of the carboxyl group, which deactivates the meta position towards electrophilic attack. scispace.com However, specialized directing groups and catalytic systems are being developed to overcome this hurdle. scispace.com
Below is a table summarizing key transition metal-catalyzed reactions used in the synthesis of benzoic acid derivatives:
| Reaction | Catalyst | Coupling Partners | Bond Formed |
| Suzuki Coupling | Palladium | Aryl Halide/Triflate + Arylboronic Acid | C-C |
| Stille Coupling | Palladium | Aryl Halide/Triflate + Organostannane | C-C |
| Mizoroki-Heck Reaction | Palladium | Aryl Halide + Olefin | C-C |
| Sonogashira Coupling | Palladium/Copper | Aryl Halide + Terminal Alkyne | C-C |
| C-H Amination | Iridium/Rhodium | Benzoic Acid + Amine Source | C-N |
| C-H Arylation | Ruthenium | Benzoic Acid + Aryl Halide | C-C |
Organocatalysis offers a metal-free alternative for the synthesis of benzoic acid derivatives, often providing unique reactivity and selectivity. Benzoic acid itself can act as an organocatalyst in certain reactions, such as the ring-opening polymerization of lactones, proceeding through a bifunctional activation mechanism. umons.ac.beresearchgate.net Thiobenzoic acid has been shown to be an efficient hydrogen atom transfer (HAT) catalyst in the Cα–H cross-coupling of benzyl (B1604629) alcohols with α-ketoacid derivatives. acs.org While the direct application of organocatalysis to the synthesis of complex benzoic acid derivatives is an evolving field, it holds promise for developing more sustainable and environmentally friendly synthetic routes.
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. researchgate.net Enzymes such as oxidases, carboxylases, and ligases are being explored for the synthesis and modification of benzoic acid derivatives. researchgate.netnih.gov For example, laccase enzymes have been used for the iodination of phenolic acids. rsc.org Whole-cell biotransformation systems have also been developed to produce substituted benzoic acids. rsc.org The use of biocatalysis aligns with the principles of green chemistry by reducing the reliance on harsh reagents and organic solvents. rsc.org Enzymatic synthesis has also been applied to acylation reactions, demonstrating high conversion efficiencies. mdpi.com
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at several positions, including the carboxyl groups, the acetamido moiety, and the substitution pattern on the benzoic acid ring.
The two carboxyl groups in the target molecule offer opportunities for various chemical transformations. Standard esterification or amidation reactions can be employed to convert the carboxylic acids into esters or amides, respectively. rsc.org The selective modification of one carboxyl group over the other can be challenging and may require the use of protecting groups or carefully controlled reaction conditions. For instance, the carboxyl group on the benzene ring is generally less reactive than the one on the alpha-carbon due to electronic effects. libretexts.org This difference in reactivity could potentially be exploited for selective derivatization.
The acetamido group (CH₃CONH-) is a key structural feature that can be readily modified. nih.gov Analogs with different acyl groups can be synthesized by using alternative acylating agents in place of acetic anhydride or acetyl chloride during the synthesis. For example, using propionyl chloride would yield the corresponding propanamido derivative. Furthermore, the amide bond can be hydrolyzed and subsequently re-formed with a variety of carboxylic acids to introduce diverse functionalities. archivepp.com The synthesis of various acetamide (B32628) derivatives has been reported in the literature, highlighting the versatility of this functional group in medicinal chemistry. nih.govmdpi.com
The preparation of regioisomers of this compound would involve starting with the corresponding regioisomeric aminobenzoic acids. For example, to synthesize the 2- or 4-substituted analogs, one would begin with 2-aminobenzoic acid or 4-aminobenzoic acid, respectively. The synthetic route would likely follow a similar pathway, but the position of the substituents on the final product would be determined by the initial choice of starting material. The carboxyl group on benzoic acid is a meta-directing group for electrophilic aromatic substitution, which influences the regiochemical outcome of reactions on the aromatic ring. doubtnut.comquora.com
The alpha-carbon atom in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The preparation of stereoisomerically pure compounds would require either the use of a chiral starting material, a chiral auxiliary, or an asymmetric catalyst during the synthesis. Alternatively, the racemic mixture could be resolved into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the amino acid fragment, the N-H proton, and the methyl protons of the acetyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic region is expected to show complex splitting patterns typical of a 1,3-disubstituted benzene ring. The proton at position 2 of the benzene ring is anticipated to be the most deshielded due to its proximity to the electron-withdrawing carboxylic acid group. The protons at positions 4, 5, and 6 would appear at slightly lower chemical shifts.
The methine proton (α-proton) of the [carboxy(acetamido)methyl] group is expected to appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton of the amide group will likely present as a broad singlet or a doublet, with its chemical shift being solvent-dependent. The methyl protons of the acetamido group are expected to be a sharp singlet in the upfield region of the spectrum. The carboxylic acid protons are often broad and may exchange with deuterated solvents, sometimes not being observed.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H2 | 8.1 - 8.3 | s (singlet) or t (triplet) | ~1.5 |
| Ar-H4 | 7.7 - 7.9 | d (doublet) | ~7.8 |
| Ar-H5 | 7.5 - 7.7 | t (triplet) | ~7.8 |
| Ar-H6 | 7.9 - 8.1 | d (doublet) | ~7.8 |
| α-CH | 5.0 - 5.3 | d (doublet) | ~7-8 |
| N-H | 8.0 - 8.5 | d (doublet) or br s (broad singlet) | ~7-8 |
| COOH (x2) | 10.0 - 13.0 | br s (broad singlet) | - |
| CH₃ | 2.0 - 2.2 | s (singlet) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
The carbonyl carbons of the two carboxylic acid groups and the amide group are expected to appear in the most downfield region of the spectrum (165-180 ppm). The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the carboxylic acid group (C1) and the carbon attached to the substituted methyl group (C3) appearing at lower field due to the electron-withdrawing nature of their substituents. The α-carbon of the amino acid moiety is expected around 50-60 ppm, while the methyl carbon of the acetyl group will be the most upfield signal.
Predicted ¹³C NMR Chemical Shift Assignments:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (benzoic acid) | 168 - 172 |
| C=O (α-carboxyl) | 172 - 176 |
| C=O (amide) | 170 - 174 |
| Ar-C1 | 130 - 134 |
| Ar-C2 | 130 - 133 |
| Ar-C3 | 138 - 142 |
| Ar-C4 | 128 - 131 |
| Ar-C5 | 129 - 132 |
| Ar-C6 | 127 - 130 |
| α-C | 52 - 58 |
| CH₃ | 22 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent aromatic protons (H4-H5, H5-H6). A key correlation would be observed between the α-CH proton and the N-H proton, confirming their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon by linking the proton and carbon chemical shifts. For example, the signal for the α-CH proton would show a cross-peak with the signal for the α-C carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key HMBC correlations would be expected from the aromatic protons to the carboxylic carbon, and from the α-CH and N-H protons to the amide and α-carboxyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the connectivity and conformation of the molecule, for instance, by observing through-space interactions between the α-CH proton and the aromatic protons.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
The presence of two carboxylic acid groups will result in a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acids are expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. The amide group will exhibit a characteristic N-H stretching vibration around 3300 cm⁻¹ and a strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹. The aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Predicted IR Absorption Bands:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| N-H stretch | Amide | ~3300 | Medium |
| C-H stretch | Aromatic | 3000-3100 | Medium |
| C-H stretch | Aliphatic (CH₃) | 2850-2960 | Medium |
| C=O stretch | Carboxylic Acid | 1700-1725 | Strong |
| C=O stretch (Amide I) | Amide | 1650-1680 | Strong |
| N-H bend (Amide II) | Amide | 1510-1570 | Medium |
| C=C stretch | Aromatic | 1450-1600 | Medium-Strong |
| C-O stretch | Carboxylic Acid | 1210-1320 | Strong |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₁₁H₁₁NO₅, the expected exact mass can be calculated.
Predicted HRMS Data: The molecular formula of this compound is C₁₁H₁₁NO₅. The monoisotopic mass is predicted to be 237.06372 Da. rsc.org
[M+H]⁺: Predicted m/z of 238.07100 rsc.org
[M+Na]⁺: Predicted m/z of 260.05294 rsc.org
[M-H]⁻: Predicted m/z of 236.05644 rsc.org
Analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Cleavage of the C-C bond between the α-carbon and the aromatic ring, as well as cleavage of the amide bond, would also be expected to produce characteristic fragment ions.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of this compound (Molecular Weight: 237.21 g/mol ), MS/MS provides critical data for confirming its identity and elucidating its chemical structure through characteristic fragmentation patterns.
Typically, the molecule is first ionized, often using electrospray ionization (ESI), to form a precursor ion. In positive ion mode, this would be the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 238.07. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 236.06 would be selected. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions.
The fragmentation of this compound is predicted to occur at its most labile bonds, primarily the amide bond and the bonds adjacent to the carboxylic acid groups. Based on the fragmentation patterns of related N-acyl amino acids and substituted benzoic acids, a plausible fragmentation pathway for the [M+H]⁺ precursor ion can be proposed. nih.gov
Key fragmentation pathways likely include:
Neutral loss of water (H₂O): A common fragmentation for molecules with carboxylic acid groups, leading to a fragment ion at m/z 220.06.
Neutral loss of carbon monoxide (CO): Loss of CO from the benzoyl portion of the molecule is a characteristic fragmentation for benzoic acid derivatives. docbrown.info
Cleavage of the amide bond: This can result in several characteristic fragment ions. Scission of the N-C bond of the original glycine backbone can lead to the formation of a benzoyl-containing cation.
Decarboxylation: Loss of one or both carboxylic acid groups as CO₂ is a prominent fragmentation pathway, particularly in negative ion mode. The loss of CO₂ (44 Da) from the deprotonated molecule is a characteristic reaction for benzoic acids. docbrown.infosci-hub.se
The resulting product ions are detected, generating an MS/MS spectrum. The masses of these fragments provide a "fingerprint" that helps to piece together the structure of the original molecule.
Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ Precursor Ion)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 238.07 | 220.06 | H₂O | Ion resulting from dehydration |
| 238.07 | 194.07 | CO₂ | Ion from loss of a carboxyl group |
| 238.07 | 176.06 | H₂O + CO₂ | Ion from sequential dehydration and decarboxylation |
| 238.07 | 134.06 | C₂H₃NO₂ (Acetamido-carboxy moiety) | Benzoic acid methyl cation |
| 238.07 | 105.03 | C₄H₅NO₄ (Side chain) | Benzoyl cation |
This table presents predicted fragmentation data based on the chemical structure and known fragmentation patterns of similar compounds. Actual experimental data may vary.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures or impurities. The choice of technique depends on the compound's properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. nih.govnih.gov
Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from any impurities or degradation products.
Column Selection: A C18 stationary phase is a common starting point for separating polar aromatic compounds. The column dimensions (e.g., 4.6 mm x 250 mm) and particle size (e.g., 5 µm) are chosen to balance resolution, analysis time, and backpressure. nih.gov
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used as the mobile phase. The aqueous component often contains an acid, such as formic acid or phosphoric acid, to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. sielc.com Acetonitrile or methanol (B129727) is commonly used as the organic modifier. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good resolution in a reasonable timeframe.
Detection: The presence of the benzene ring in the molecule makes it suitable for UV detection. A diode-array detector (DAD) can be used to monitor the absorbance at multiple wavelengths, with a primary wavelength likely around 254 nm or 274 nm where the aromatic ring absorbs strongly. nih.gov
Flow Rate and Temperature: A typical flow rate is 1.0 mL/min. The column temperature may be controlled (e.g., at 30 °C) to ensure reproducible retention times.
Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. researchgate.netresearchgate.net Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the main compound in a blank and placebo chromatogram.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 50% to 150% of the expected sample concentration).
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of the pure compound is added to a sample matrix.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Representative HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | 0.8% |
| Intermediate Precision: ≤ 2.0% | 1.2% | |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05 µg/mL |
| Robustness | No significant change in results | Method is robust |
This table provides typical acceptance criteria and results for a validated HPLC method for a pharmaceutical compound and serves as an illustrative example. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to its multiple polar functional groups (two carboxylic acids and an amide), this compound is non-volatile and would decompose at the high temperatures required for GC analysis. thermofisher.com Therefore, a derivatization step is mandatory to make it amenable to GC-MS analysis.
Derivatization: The primary goal of derivatization is to replace the active, polar hydrogens on the carboxylic acid and amide groups with nonpolar, thermally stable groups. Silylation is a common and effective derivatization technique for this purpose. nih.govresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylic acid and amide protons into trimethylsilyl (B98337) (TMS) esters and amides, respectively. thermofisher.com This process significantly increases the volatility of the analyte.
GC-MS Analysis: The resulting TMS-derivatized this compound can then be analyzed by GC-MS.
GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl methylpolysiloxane column) based on its boiling point and interaction with the stationary phase. thermofisher.com
MS Detection: As the components elute from the GC column, they enter the mass spectrometer, which serves as the detector. Electron ionization (EI) is typically used, which fragments the molecules in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification, often by comparison to a spectral library. The fragmentation of the silylated derivative would show characteristic ions, such as those corresponding to the loss of a methyl group (M-15) from a TMS group, and other fragments indicative of the original molecular structure. usra.edu
While applicable, GC-MS is often more complex for this type of molecule due to the need for derivatization, which adds an extra step to the sample preparation and can introduce variability. HPLC is generally the preferred method for routine purity analysis of such compounds. However, GC-MS can be a valuable tool for confirming the identity and for certain specialized analyses, such as identifying specific volatile or semi-volatile impurities that may be present.
Computational Chemistry and Molecular Modeling Studies of 3 Carboxy Acetamido Methyl Benzoic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potential
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-[Carboxy(acetamido)methyl]benzoic acid, DFT calculations would be employed to determine its most stable three-dimensional conformation. This process involves optimizing the molecular geometry to find the lowest energy state.
The electrostatic potential (ESP) surface would also be calculated. The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) indicate areas rich in electrons and prone to electrophilic attack, such as the oxygen atoms of the carboxyl and acetamido groups. Regions of positive potential (shown in blue) are electron-deficient and susceptible to nucleophilic attack, likely around the acidic protons.
A hypothetical data table for optimized geometrical parameters of this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-C (aliphatic) | ~1.54 Å | |
| C=O (carboxyl) | ~1.23 Å | |
| C-O (carboxyl) | ~1.36 Å | |
| C=O (amido) | ~1.24 Å | |
| C-N (amido) | ~1.33 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| O-C-O (carboxyl) | ~125° | |
| C-N-C (amido) | ~122° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. For this compound, the distribution of HOMO and LUMO would likely be concentrated around the electron-rich carboxyl and acetamido groups and the aromatic ring.
A hypothetical table of FMO properties is shown below.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Docking Simulations for Predicting Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate.
Receptor-Ligand Interaction Site Characterization
In a hypothetical docking study of this compound with a target protein, the first step would be to identify the binding pocket of the receptor. The ligand would then be placed in this pocket, and various conformations would be sampled. The interactions between the ligand and the amino acid residues of the receptor would be analyzed. For this specific molecule, key interactions would likely involve hydrogen bonds formed by the carboxyl and acetamido groups, and potentially pi-pi stacking interactions involving the benzoic acid ring.
Scoring Functions and Binding Affinity Prediction
Scoring functions are mathematical models used to estimate the binding affinity between the ligand and the receptor. A lower score typically indicates a more favorable binding interaction. These functions take into account various factors such as hydrogen bonds, electrostatic interactions, and van der Waals forces. The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of how strongly the ligand binds to the target.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can reveal how this compound behaves in a biological environment, such as in solution or when bound to a protein. These simulations can assess the stability of the ligand-receptor complex, showing how the interactions change over the simulation time. Furthermore, MD can explore the different conformations the molecule can adopt, providing a more realistic picture of its behavior than static models.
Analysis of Ligand-Protein Complex Stability and Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the stability and flexibility of a ligand-protein complex over time. numberanalytics.com In a hypothetical study of this compound bound to a target protein, an MD simulation would be initiated with the docked pose of the ligand in the protein's binding site. The system would be solvated in a water box with appropriate ions to mimic physiological conditions.
The flexibility of the complex is often analyzed by calculating the root-mean-square fluctuation (RMSF) of individual amino acid residues. numberanalytics.com This can highlight which parts of the protein become more or less flexible upon ligand binding. For instance, residues in the binding pocket might show reduced fluctuations, indicating a stable interaction with the ligand.
Hydrogen bond analysis is crucial for understanding the specific interactions that stabilize the complex. The number and duration of hydrogen bonds formed between this compound and the protein's active site residues would be monitored. Key interactions might involve the carboxylic acid and acetamido groups of the ligand with polar or charged residues in the binding pocket.
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system's particles. numberanalytics.com |
| Water Model | TIP3P or SPC/E | Represents the solvent environment. |
| Simulation Time | 100-500 nanoseconds | Ensures adequate sampling of conformational space. |
| Temperature | 300 K (27°C) | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates physiological pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Water Dynamics and Solvent Effects on Binding
Water molecules play a critical role in mediating and influencing ligand-protein interactions. nih.gov Computational methods can be employed to analyze the behavior of water molecules in the binding site and their effect on the binding of this compound.
One common approach is to perform MD simulations with explicit water molecules and analyze their density and residence times in the binding pocket. nih.gov This can identify structurally conserved water molecules that may act as a bridge between the ligand and the protein, forming hydrogen bonds with both. The displacement of "unhappy" or high-energy water molecules from a hydrophobic pocket by a ligand is often a favorable contributor to binding affinity. cresset-group.com
Continuum solvation models, such as the Poisson-Boltzmann or Generalized Born surface area (MM/PBSA or MM/GBSA) methods, can be used to estimate the free energy of binding, which includes the energetic cost of desolvating the ligand and the binding site. global-sci.com These calculations provide a more complete picture of the thermodynamics of binding by accounting for the influence of the solvent.
Interactive Data Table: Hypothetical Analysis of Water Molecules in the Binding Site
| Analysis Type | Metric | Hypothetical Finding for this compound |
|---|---|---|
| Water Density Analysis | High-density water sites | Identification of a conserved water molecule bridging the carboxyl group of the ligand and a backbone amide of the protein. |
| Water Residence Time | Average time in binding pocket | Certain water molecules may be easily displaced by the benzoic acid moiety, contributing favorably to binding. |
| Free Energy Calculation (MM/PBSA) | ΔGsolvation | A negative desolvation energy for the ligand and binding site would indicate a favorable solvent effect on binding. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques used to establish a relationship between the chemical structure of a series of compounds and their biological activity. ijert.org
Derivation of Structure-Activity Relationships for Related Compounds
To build a QSAR model for a series of compounds related to this compound, a dataset of molecules with experimentally determined biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular weight, shape indices).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that correlates the descriptors with the biological activity. rutgers.edu Such an equation can reveal which properties are important for the activity of this class of compounds. For example, a positive coefficient for logP would suggest that increased hydrophobicity enhances activity.
Studies on other benzoic acid derivatives have often highlighted the importance of substituents on the benzene (B151609) ring for their biological activity. iomcworld.com For instance, the position and nature of electron-donating or electron-withdrawing groups can significantly influence binding affinity. iomcworld.com
Interactive Data Table: Hypothetical QSAR Descriptors and Their Potential Influence on Activity
| Descriptor | Property | Hypothetical Relationship to Activity |
|---|---|---|
| logP | Lipophilicity/Hydrophobicity | A parabolic relationship may exist, where optimal activity is achieved at a moderate logP value. |
| Topological Polar Surface Area (TPSA) | Polarity | Higher TPSA may be favorable for forming hydrogen bonds in the active site. |
| Molecular Weight (MW) | Size | Increased molecular weight might lead to steric clashes and decreased activity. |
| Hammett Constants (σ) | Electronic Effects | Electron-withdrawing groups at certain positions on the benzoic acid ring could enhance activity. |
Development of Predictive Models for Biological Activity
Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. nih.gov The predictive power of the model is typically assessed using a separate test set of compounds that were not used in the model's development.
Pharmacophore modeling is another approach to building a predictive model. numberanalytics.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. numberanalytics.com This model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). dergipark.org.tr
A hypothetical pharmacophore model for an enzyme that binds this compound might include features such as a hydrogen bond acceptor (from the carbonyl oxygen of the acetamido group), a hydrogen bond donor (from the amide nitrogen), a negative ionizable feature (from the carboxyl group), and an aromatic ring. This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel compounds that are likely to be active. dovepress.com
Interactive Data Table: Hypothetical Pharmacophore Features for a this compound Binding Site
| Feature | Corresponding Moiety in Ligand | Potential Interacting Residue in Protein |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamido group | Lysine, Arginine, Serine |
| Hydrogen Bond Donor | Amide nitrogen of the acetamido group | Aspartate, Glutamate, backbone carbonyl |
| Negative Ionizable | Carboxylic acid group | Arginine, Lysine, Histidine |
| Aromatic Ring | Benzoic acid ring | Phenylalanine, Tyrosine, Tryptophan |
Molecular Interactions and Biological Target Engagement of 3 Carboxy Acetamido Methyl Benzoic Acid and Its Derivatives
Investigation of Protein Tyrosine Phosphatase 1B (PTP1B) Modulatory Activity
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant negative regulator in both insulin (B600854) and leptin signaling pathways, making it a key target for the development of therapeutics for type II diabetes and obesity. researchgate.net The inhibitory potential of various compounds, including derivatives of benzoic acid, against PTP1B is an active area of research.
In Vitro Enzyme Inhibition Kinetics and Mechanism of Action
While direct in vitro enzyme inhibition kinetic studies for 3-[Carboxy(acetamido)methyl]benzoic acid are not extensively documented in publicly available literature, research on structurally related acetamidobenzoic acid derivatives provides valuable insights into their potential as PTP1B inhibitors. For instance, a series of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives have been synthesized and evaluated for their PTP1B inhibitory activity.
One of the notable compounds from this series, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid, demonstrated significant PTP1B inhibitory activity with a half-maximal inhibitory concentration (IC50) of 11.17 μM. This suggests that the acetamidobenzoic acid scaffold is a promising framework for the development of PTP1B inhibitors. The mechanism of inhibition for these types of compounds is often competitive, where the inhibitor vies with the substrate for binding to the active site of the enzyme. nih.gov
The general class of 2-(oxalylamino)-benzoic acid has been identified as a classical competitive inhibitor for several PTPs, including PTP1B. nih.gov This further supports the potential of benzoic acid derivatives to act as PTP1B inhibitors.
Table 1: PTP1B Inhibitory Activity of a Representative Acetamidobenzoic Acid Derivative
| Compound | IC50 (μM) |
| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 11.17 |
This table is interactive. You can sort and filter the data.
Structural Basis of PTP1B Binding and Specificity (e.g., via Molecular Docking)
Molecular docking studies have been instrumental in elucidating the structural basis for the binding of benzoic acid derivatives to the PTP1B active site. These studies reveal that the binding of these inhibitors is typically anchored by key interactions with amino acid residues within the catalytic and a secondary aryl binding site.
For modified oxalyl aryl amino benzoic acid derivatives, docking studies have shown that specific amino acid residues such as Gly220 and Arg221 are crucial for achieving specificity through hydrogen bonding interactions. nih.gov Furthermore, lipophilic side chains of these derivatives can interact favorably with hydrophobic regions of the protein, for instance, with residues like Met258 and Phe52. nih.gov A modified oxalyl aryl amino benzoic acid derivative has shown a docking score of -131.740 Kcal/mol, which is a significant improvement over the active ligand's score of -98.584 Kcal/mol, indicating a stronger binding affinity. nih.gov
X-ray crystallography of PTP1B complexed with 2-(oxalylamino)-benzoic acid (OBA) has provided a detailed view of its binding mode. It mimics the natural substrate and forms hydrogen bonds with the PTP signature motif. nih.gov A unique interaction is also observed involving Asp(181), Lys(120), and Tyr(46), which is created upon the binding of OBA to the active site. nih.gov
Analysis of Cyclooxygenase (COX) Enzyme Interactions
Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins (B1171923), which are mediators of inflammation. nih.govmdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. nih.gov
Differential Binding Affinities for COX-1 and COX-2 Isoforms
The therapeutic anti-inflammatory effects of NSAIDs are mainly due to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. nih.gov Therefore, the development of selective COX-2 inhibitors is a major goal in drug design.
Mechanistic Studies of Enzyme Active Site Modulation
The mechanism of COX inhibition by benzoic acid derivatives and other NSAIDs involves blocking the enzyme's active site, thereby preventing the binding of the substrate, arachidonic acid. mdpi.com The carboxylic acid group present in many NSAIDs, including benzoic acid derivatives, is a key feature for this interaction. It often forms a salt bridge with a positively charged arginine residue (Arg120) at the entrance of the COX active site. mdpi.com
For instance, ibuprofen, a propionic acid derivative, binds reversibly to the COX-1 active site, with its carboxylic acid forming a salt bridge with Arg120. nih.gov Similarly, docking simulations of naproxen-dehydrodipeptide conjugates predict that the N-terminal amino acid would engage in hydrogen bond interactions with Arg120 and Tyr355, mimicking the interaction of the carboxylic acid group of naproxen. nih.gov
Exploration of Antimicrobial Molecular Mechanisms
Benzoic acid and its derivatives are well-known for their antimicrobial properties and have been used as preservatives in food and pharmaceutical products. nih.govijarsct.co.in
The primary antimicrobial mechanism of benzoic acid derivatives is attributed to their acidic nature. researchgate.net In an acidic environment, these compounds exist in their undissociated, lipophilic form, which allows them to pass through the cell membrane of microorganisms. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons (H+ ions). researchgate.net This leads to a disruption of the cell's homeostasis, including the inhibition of active uptake of certain amino and oxo acids, ultimately inhibiting microbial growth. researchgate.net
The effectiveness of benzoic acid derivatives as antimicrobial agents can be influenced by the type and position of substituents on the benzoic ring. nih.gov For example, the addition of hydroxyl or methoxyl groups can alter the antibacterial effect. nih.gov Studies on E. coli have shown that benzoic acid itself has strong antibacterial activity. nih.gov While specific studies on the antimicrobial molecular mechanisms of this compound are scarce, it is plausible that it would exert its antimicrobial effects through a similar mechanism of disrupting cellular pH and homeostasis.
Bacterial Target Identification and Interaction Profiling
No specific studies identifying bacterial targets for this compound or detailing its interaction profiles were found. Research on other benzoic acid analogues does show that the carboxylate group is a key recognition element for some bacterial enzymes, such as β-lactamases, by targeting a carboxylate-binding pocket. However, no literature directly links this compound to this or any other specific bacterial protein.
Fungal Growth Modulation and Cellular Pathway Interference
Similarly, there is no available research detailing the effects of this compound on fungal growth or the cellular pathways it might interfere with. Studies on other analogues, such as those found in Piper species, have demonstrated fungitoxic activity, but these findings cannot be specifically attributed to this compound.
Cellular Apoptosis Induction and Anti-Proliferative Pathways
Molecular Events Leading to Programmed Cell Death
Consequently, no information is available on the specific molecular events, such as caspase activation or the regulation of apoptotic proteins, that might be initiated by this compound to induce programmed cell death.
Investigation of Other Enzyme Systems and Receptor Targets
SARS-CoV-2 Main Protease (Mpro) Interaction Studies
There are no published interaction studies between this compound and the SARS-CoV-2 main protease (Mpro). The Mpro active site, with its catalytic dyad (Cys145 and His41), is a well-documented target for a variety of inhibitors, but this specific compound is not among those described in the available literature.
Modulation of Other Relevant Biochemical Pathways
Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular interactions and biological target engagement of this compound. Consequently, its direct modulation of specific biochemical pathways remains uncharacterized. General principles of medicinal chemistry suggest that as a derivative of benzoic acid, it may interact with various enzymes and receptors; however, without empirical data, any such potential interactions are purely speculative.
Research into structurally analogous compounds, such as derivatives of 5-acetamido-2-hydroxy benzoic acid, has indicated potential interactions with pathways related to inflammation, specifically as inhibitors of cyclooxygenase (COX) enzymes. For instance, certain 5-acetamido-2-hydroxy benzoic acid derivatives have been investigated for their selective inhibition of COX-2, an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation and pain. mdpi.com However, it is crucial to emphasize that these findings pertain to structurally related but distinct molecules. The specific substitution pattern of this compound dictates a unique three-dimensional structure and electronic distribution, which would result in a distinct biological activity profile. Therefore, extrapolating the biological activities of its isomers or other derivatives to this compound itself is not scientifically valid without direct experimental evidence.
Further comprehensive research, including in vitro enzymatic assays, binding studies, and in vivo pharmacological evaluations, is necessary to elucidate the specific biochemical pathways modulated by this compound. Such studies would be instrumental in determining its potential therapeutic applications and understanding its mechanism of action at a molecular level.
Advanced Research Methodologies and Future Directions for 3 Carboxy Acetamido Methyl Benzoic Acid Studies
Co-crystallization and X-ray Diffraction Studies of Ligand-Protein Complexes
To elucidate the precise binding mode of 3-[Carboxy(acetamido)methyl]benzoic acid with a target protein, co-crystallization followed by X-ray diffraction is an indispensable technique. This method would reveal atomic-level details of the interactions between the ligand and the protein's active site. The carboxyl groups are anticipated to form key hydrogen bonds or salt bridges with basic residues like arginine or lysine, or coordinate with metal ions within a metalloenzyme active site. nih.gov The acetamido group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), providing further specificity and affinity.
The process involves obtaining high-purity protein and synthesizing the compound, followed by setting up crystallization trials that screen various precipitants, buffers, and additives. Successful co-crystals are then subjected to X-ray beams, and the resulting diffraction patterns are used to construct a three-dimensional electron density map of the ligand-protein complex. researchgate.netresearchgate.net Studies on other benzoic acid derivatives have successfully utilized this method to understand binding, showing how carboxylate moieties anchor ligands within binding pockets. nih.govresearchgate.net For instance, the crystal structure of OXA-48 β-lactamase in complex with a carboxylic acid-containing inhibitor demonstrated that the carboxylate group forms crucial hydrogen bonds with Arg250, Thr209, and Ser118 sidechains, anchoring the inhibitor in the active site. nih.gov
| Technique | Objective | Anticipated Interactions for this compound | Illustrative Example from Related Compounds |
| Co-crystallization | Grow a single crystal containing both the target protein and the ligand. | Formation of a stable, ordered complex suitable for diffraction. | Theophylline and benzoic acid have been successfully co-crystallized to study their interactions. mdpi.com |
| X-ray Diffraction | Determine the 3D atomic structure of the ligand-protein complex. | Identification of specific hydrogen bonds, ionic interactions, and van der Waals contacts. | Crystal structures of β-lactamase enzymes show a carboxylate-binding pocket that interacts with acidic inhibitors. nih.gov |
Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Quantifying the binding affinity and thermodynamics of this compound to its biological target is crucial for understanding its potential as a molecular probe or therapeutic lead. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov For this compound, ITC could reveal whether the binding is enthalpically driven (dominated by strong hydrogen bonds) or entropically driven (often associated with the release of water molecules from the binding site). Such studies have been used to characterize the binding of inhibitors to various enzymes, including those with carboxylic acid groups that may involve proton transfer events influencing the measured enthalpy. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation kinetics. ukm.my In a typical experiment, the target protein is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. This yields the association rate (kon) and dissociation rate (koff), from which the binding affinity (KD) can be calculated. SPR is highly sensitive and can detect interactions across a wide range of affinities, making it ideal for screening and initial characterization. ukm.myresearchgate.net
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding. nih.gov | Measures change in refractive index upon binding. ukm.my |
| Key Outputs | KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). nih.gov | kon (association rate), koff (dissociation rate), KD (dissociation constant). researchgate.net |
| Sample State | Both molecules are in solution. | One molecule is immobilized on a sensor surface. |
| Hypothetical Application | Determine the full thermodynamic signature of the compound binding to a target protein, revealing the driving forces of the interaction. | Measure the real-time kinetics of the binding event, providing insights into how quickly the compound binds and releases from its target. |
Mechanistic Enzymology and Reaction Pathway Elucidation
Should this compound be identified as an enzyme inhibitor or substrate, mechanistic enzymology studies would be essential to elucidate its role in the reaction pathway. These studies involve a combination of techniques, including steady-state and pre-steady-state kinetics, to determine kinetic parameters like Km, kcat, and Ki.
If the compound acts as an inhibitor, experiments would be designed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring reaction rates at various substrate and inhibitor concentrations. The structural features of the compound, particularly the two carboxyl groups and the acetamido moiety, suggest it could act as a competitive inhibitor by mimicking an endogenous substrate or transition state. For example, enzymes that process dicarboxylic acids or amino acids could be potential targets. Carboxylic acid reductase enzymes (CARs), for instance, recognize and reduce carboxylic acids, and their mechanism involves the initial adenylation of the carboxylate group. nih.gov Investigating how this compound interacts with such enzymes could reveal novel inhibition mechanisms.
Rational Drug Design and Lead Optimization Strategies Based on the Compound Scaffold
The this compound structure serves as a versatile scaffold for rational drug design and lead optimization. Once an initial biological activity is confirmed, structure-activity relationship (SAR) studies can be initiated to improve potency, selectivity, and pharmacokinetic properties.
Lead optimization strategies would involve systematically modifying the three key components of the scaffold:
The Benzoic Acid Ring: Substitution at the other available positions (C2, C4, C5, C6) with various functional groups (e.g., halogens, alkyls, hydroxyls) can modulate electronic properties, lipophilicity, and steric interactions with the target protein.
The Acetamido Group: The methyl group could be replaced with larger alkyl or aryl groups to explore additional binding pockets. The amide itself could be modified to alter its hydrogen bonding capacity.
The Carboxymethyl Group: The length of the linker between the phenyl ring and the distal carboxyl group could be varied to optimize positioning within the active site.
This approach, which focuses on iterative design, synthesis, and testing, has been successfully applied to other benzoic acid-containing scaffolds. For example, a series of 3-sulfonamido benzoic acid derivatives were designed and synthesized as potent antagonists for the P2Y14 receptor, a target for inflammatory diseases. nih.gov This highlights how the benzoic acid core can be systematically decorated to achieve high-potency drug candidates.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Initially, a dataset would be created from the SAR studies described in the previous section. ML models, such as quantitative structure-activity relationship (QSAR) models, can then be trained on this data. frontiersin.org These models learn the complex relationships between chemical structure and biological activity. Once trained, the models can be used to screen vast virtual libraries of compounds based on the core scaffold, prioritizing a smaller, more promising set of candidates for synthesis and testing. frontiersin.org Furthermore, generative AI models can design entirely novel molecules around the acetamido-benzoic acid core that are predicted to have high activity and favorable drug-like properties, expanding the accessible chemical space beyond simple modifications. nih.gov
Emerging Roles of Acetamido-Benzoic Acid Architectures in Chemical Biology
The acetamido-benzoic acid architecture is a prevalent motif in biologically active molecules and chemical probes. Derivatives of this scaffold are being explored for a variety of roles in chemical biology. For example, 4-Acetamidobenzoic acid is used as a biochemical reagent in life science research. chemsrc.com More complex derivatives, such as 5-acetamido-2-hydroxy benzoic acid, have been investigated for their potential biological activities, including analgesic properties. mdpi.com
Q & A
Q. What are the established synthetic routes for 3-[Carboxy(acetamido)methyl]benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via acylative functionalization of benzoic acid derivatives. For example, acylation of a methyl-substituted benzoic acid precursor with acetic anhydride in the presence of sulfuric acid as a catalyst can yield the acetamido-methyl derivative . Key parameters include:
- Temperature control (e.g., 80–100°C for optimal acylation).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Stoichiometric ratios (excess acetic anhydride drives the reaction to completion). Post-synthesis, hydrolysis under mild acidic conditions (e.g., 1M HCl) removes protecting groups .
| Optimization Table | |---|---| | Catalyst | Sulfuric acid (H₂SO₄) | | Reaction Time | 6–8 hours | | Yield Range | 60–75% (post-purification) |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetamido-methyl substitution pattern. For example, the acetamido proton appears as a singlet at δ ~2.1 ppm, while the carboxylic acid proton is observed at δ ~12–13 ppm .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (amide I band) validate functional groups .
- HPLC-PDA : Purity assessment using a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 254 nm .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?
Methodological Answer: Discrepancies often arise from conformational flexibility or polymorphism . For example:
- X-ray crystallography may reveal a planar acetamido group, while solution-state NMR shows dynamic rotation of the methyl group .
- DFT calculations (e.g., B3LYP/6-31G*) can model dihedral angles and compare theoretical vs. experimental spectra .
- Variable-temperature NMR experiments assess rotational barriers of the acetamido moiety .
Case Study : A derivative with a thiazole substituent showed a 10° deviation in the acetamido group’s dihedral angle between X-ray and DFT models, resolved via Hirshfeld surface analysis .
Q. What strategies optimize the biological activity of this compound derivatives in enzyme inhibition studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the meta position to enhance binding to hydrophobic enzyme pockets (e.g., PTP1B inhibitors for diabetes) .
- Docking Simulations : Use AutoDock Vina to predict interactions with catalytic residues (e.g., Cys215 in PTP1B) .
- In vitro Assays : Measure IC₅₀ values via colorimetric assays (e.g., pNPP hydrolysis for phosphatases) .
| Derivative Optimization Table | |---|---| | Substituent | IC₅₀ (µM) | | -H (Parent) | 45.2 | | -CF₃ | 12.7 | | -NO₂ | 8.3 |
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Stability : The carboxylic acid group (pKa ~2.5) deprotonates above pH 4, increasing solubility but reducing stability. Buffered solutions (pH 2–3) in 0.1M HCl maintain integrity .
- Solvent Effects : Hydrolytic degradation accelerates in polar solvents (e.g., water vs. DMSO). Accelerated stability studies (40°C/75% RH) quantify degradation products via LC-MS .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
Methodological Answer: Variations arise from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct mp ranges. DSC-TGA identifies phase transitions .
- Impurity Profiles : Residual acetic anhydride or byproducts depress mp. Recrystallization from ethyl acetate/hexane (3:1) improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
